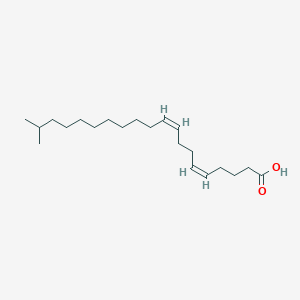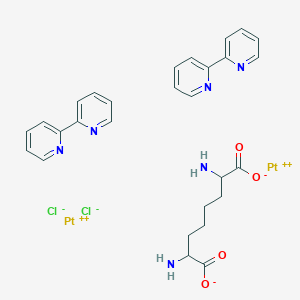
19-Methyl-5,9-eicosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is found in small quantities in animal and plant tissues. It is known for its unique structure, with a double bond located at the 19th carbon atom and a methyl group at the 5th carbon atom. Mead acid has been the subject of scientific research for many years, and its potential applications in various fields have been explored extensively.
Mécanisme D'action
The mechanism of action of Mead acid is not yet fully understood. However, it is believed that Mead acid may exert its effects through various pathways, including the regulation of gene expression, the modulation of signaling pathways, and the alteration of membrane properties.
Biochemical and Physiological Effects
Mead acid has been shown to have a variety of biochemical and physiological effects. In animal studies, Mead acid has been shown to reduce inflammation, improve insulin sensitivity, and lower blood pressure. In human studies, Mead acid has been shown to reduce the risk of cardiovascular disease and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Mead acid has several advantages for lab experiments, including its unique structure, which allows for the study of its effects on membrane properties and its potential use in drug development. However, Mead acid also has several limitations, including its low abundance in natural sources and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of Mead acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential health benefits of Mead acid, including its anti-inflammatory and anti-cancer properties. Additionally, the role of Mead acid in membrane structure and function is an area of ongoing research. Finally, the potential use of Mead acid in drug development is an area of interest, particularly in the development of new treatments for cardiovascular disease, diabetes, and Alzheimer's disease.
Conclusion
In conclusion, Mead acid is a polyunsaturated fatty acid with a unique structure that has been the subject of scientific research for many years. Its potential applications in various fields, including nutrition, medicine, and biochemistry, have been explored extensively. While the mechanism of action of Mead acid is not yet fully understood, it has been shown to have a variety of biochemical and physiological effects. There are several future directions for the study of Mead acid, including the development of new synthesis methods, the exploration of its potential health benefits, and its potential use in drug development.
Méthodes De Synthèse
Mead acid can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of eicosadienoic acid with methylmagnesium iodide, while enzymatic synthesis involves the use of enzymes such as lipoxygenase and cyclooxygenase. Microbial fermentation involves the use of microorganisms such as Mortierella alpina and Cunninghamella echinulata.
Applications De Recherche Scientifique
Mead acid has been the subject of scientific research in various fields, including nutrition, medicine, and biochemistry. In nutrition, Mead acid has been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. In medicine, Mead acid has been studied for its potential use in the treatment of various diseases, including cardiovascular disease, diabetes, and Alzheimer's disease. In biochemistry, Mead acid has been studied for its role in membrane structure and function.
Propriétés
Numéro CAS |
133530-16-2 |
|---|---|
Formule moléculaire |
C9H8N2OS |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(5Z,9Z)-19-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h3,5,11,13,20H,4,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-3-,13-11- |
Clé InChI |
UZWGJGWPRAVRBC-LRIZWFDKSA-N |
SMILES isomérique |
CC(C)CCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canonique |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
Synonymes |
19-Me-5,9-EIDA 19-methyl-5,9-eicosadienoic acid 19-methyl-5,9-icosadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)



![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

